molecular formula C11H16ClN B1451479 (S)-3-Phenyl-piperidine hydrochloride CAS No. 1258940-00-9

(S)-3-Phenyl-piperidine hydrochloride

Cat. No. B1451479
M. Wt: 197.7 g/mol
InChI Key: OKVMJYYCFLIGFJ-RFVHGSKJSA-N
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Description

“(S)-3-Phenyl-piperidine hydrochloride” is a hydrochloride salt of a phenyl-piperidine compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .


Molecular Structure Analysis

The molecular structure of a compound like “(S)-3-Phenyl-piperidine hydrochloride” would likely involve a piperidine ring (a six-membered ring with one nitrogen atom) with a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) attached .


Chemical Reactions Analysis

The chemical reactions involving hydrochloride salts often involve reactions with bases or other acids . For example, a reaction with a base would likely result in the formation of water and the free base form of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Phenyl-piperidine hydrochloride” would depend on its specific structure. Hydrochloride salts generally have high water solubility .

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

(E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, a compound related to (S)-3-Phenyl-piperidine hydrochloride, has been found to inhibit ADP-induced aggregation of blood platelets. This compound was selected from a series of synthesized (2-piperidinyl)- and (2-pyrrolidinyl)ethanones for its potential to prevent platelet aggregation. It also showed inhibitory effects on platelet aggregation ex vivo in guinea pigs. However, its subacute toxicity evaluation indicated an unfavorable therapeutic ratio (Grisar et al., 1976).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to (S)-3-Phenyl-piperidine hydrochloride, has been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Introduction of a bulky moiety in the para position of the benzamide increased the activity significantly. The most potent compound in this series showed a strong affinity for AChE over BuChE and increased acetylcholine content in rat brains, marking it as a potential antidementia agent (Sugimoto et al., 1990).

Cytotoxic and Anticancer Agents

1-Aryl-5-diethylamino-1-penten-3-one hydrochlorides and 1-aryl-3-diethylamino-1-propanone hydrochlorides, structurally related to (S)-3-Phenyl-piperidine hydrochloride, have been synthesized and exhibited significant cytotoxicity towards murine P388 and L1210 cells, as well as human tumors. Piperidines in these compounds constituted a new class of cytotoxic agents, showing more potency than their acyclic analogues. Compound 9d particularly displayed promising activity against colon cancers (Dimmock et al., 1998).

Antibacterial and Antioxidant Properties

Hydrochlorides of synthesized aminopropapanols, structurally related to (S)-3-Phenyl-piperidine hydrochloride, exhibited moderate antibacterial activity. The compounds did not possess antioxidant properties, except for specific hydrochlorides which showed high antioxidant activity (Гаспарян et al., 2011).

Anticonvulsant Activity

3-Phenyl-2-piperidinone derivatives, related to (S)-3-Phenyl-piperidine hydrochloride, have been synthesized and evaluated for anticonvulsant activity. Several of these compounds demonstrated activities comparable to or better than valproic acid, a known anticonvulsant drug (Brouillette & Grunewald, 1984).

Safety And Hazards

The safety and hazards of “(S)-3-Phenyl-piperidine hydrochloride” would depend on its specific structure and use. Hydrochloride salts can be corrosive to metals and can cause irritation if they come into contact with skin or eyes .

properties

IUPAC Name

(3S)-3-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVMJYYCFLIGFJ-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Phenyl-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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